Catalpol

Übersicht

Beschreibung

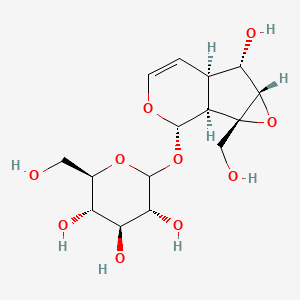

Catalpol ist ein Iridoidglykosid, eine Art von Naturstoff, der zur Klasse der Iridoidglykoside gehört. Diese Verbindungen sind Monoterpene mit einem daran gebundenen Glukosemolekül. This compound wurde erstmals 1962 aus Pflanzen der Gattung Catalpa isoliert und später in größeren Mengen in Pflanzen der Gattung Rehmannia gefunden . Es kommt auch in mehreren anderen Pflanzenfamilien vor, darunter Scrophulariaceae, Lamiaceae, Plantaginaceae und Bignoniaceae . This compound ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und neuroprotektive Wirkungen .

Wissenschaftliche Forschungsanwendungen

Catalpol, an iridoid glucoside found in Rehmannia glutinosa, has diverse biological effects, including anti-inflammatory and antioxidant properties . Research indicates its potential in treating various conditions, such as diabetes, neurological disorders, and burns .

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects: this compound demonstrates promise in treating disorders caused by excessive inflammation and oxidative stress by reducing cellular damage and death . It can reverse oxidative stress by suppressing the caspase cascade in pheochromocytoma cells . Studies have found that this compound can reduce the production of malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase (SOD) .

Neurological Disorders: this compound has shown potential in treating neurological disorders like depression, Alzheimer’s disease, and Parkinson’s disease . Oxidative stress can cause the degeneration of dopaminergic neurons in Parkinson's disease, and the neuroprotective effect of this compound is associated with its antioxidant activity . this compound can also attenuate mitochondrial dysfunction, which is involved in oxidative stress and dopaminergic cell death by reducing ATP synthesis .

Diabetes: this compound can reduce blood glucose, ameliorate hepatic insulin resistance, and reduce diabetes-associated hepatic injury and steatosis .

Burn Injuries: this compound may be a promising compound for endothelial protection in burns and an efficient Hif-1α activator . It can inhibit endothelial cell apoptosis under oxygen and glucose deprivation (OGD) . this compound promotes endothelial cell proliferation through the VEGF/PI3K/AKT pathway .

Other applications: Polygoni Multiflori Radix contains this compound and ajugol as active constituents and has over 140 individual compounds isolated from it .

Wirkmechanismus

Catalpol, an iridoid glucoside, is primarily obtained from the root of Rehmannia glutinosa and has been extensively studied for its biological properties .

Target of Action

This compound’s primary targets include the vascular endothelial growth factor receptor 2 (KDR, VEGFR-2) , silent information regulator factor 2-related enzyme 1 (SIRT1) , and adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) . These targets play crucial roles in various biological processes, including angiogenesis, inflammation regulation, and energy homeostasis .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it promotes angiogenesis and facilitates the proliferation and differentiation of neural stem cells via the VEGF-A/KDR pathway . It also ameliorates atherosclerosis by modulating the AGE/RAGE/NF-κB and TGF-β/smad2/3 pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes IRS-1/PI3K/AKT/GLUT2 activity and suppresses Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose 6-phosphatase (G6Pase) expression in the liver . It also induces myogenesis by increasing MyoD/MyoG/MHC expression and improves mitochondria function through the AMPK/PGC-1α/PPAR-γ and TFAM signaling in skeletal muscles .

Pharmacokinetics

This compound is rapidly absorbed by Sprague‒Dawley (SD) rats, with a median Tmax of 0.75 h and an arithmetic mean half-life (t1/2) of the total radioactivity of approximately 1.52 h in plasma . This suggests that this compound has good oral bioavailability but requires multiple dosing in a day to achieve steady-state plasma concentration .

Result of Action

This compound exhibits anti-diabetic, cardiovascular protective, neuroprotective, anticancer, hepatoprotective, anti-inflammatory, and anti-oxidant effects . It reduces cell proliferation and increases apoptosis in different cancer conditions . It also demonstrates significant protective effects against hyperglycemia-induced kidney injury .

Action Environment

For instance, in high glucose conditions, this compound stimulates the proliferation and differentiation of osteoblast cells .

Biochemische Analyse

Biochemical Properties

Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, this compound suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight this compound’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, this compound enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore this compound’s therapeutic potential in treating metabolic disorders and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . This compound also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, this compound modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight this compound’s multifaceted role in cellular regulation and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that this compound maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic animal models, this compound has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, this compound may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . This compound also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, this compound enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight this compound’s potential in regulating glucose homeostasis and energy metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . This compound is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . This compound’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of this compound’s precise targeting for its therapeutic effects.

Vorbereitungsmethoden

Catalpol kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Extraktion aus Rehmannia glutinosa unter Verwendung von Ethanol unter Rückfluss, gefolgt von der Konzentration und anschließenden Extraktion mit Ethylacetat und n-Butanol . Eine andere Methode beinhaltet die Modifikation der Hydroxylstruktur an der C10-Position, um this compound-Derivate mit milden, einfachen und hocheffizienten Reaktionsbedingungen zu erhalten . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Polyethylenglykol-beschichteten nanoskaligen Hydroxylapatiten, um ein this compound-beladenes Abgabesystem zu bilden .

Analyse Chemischer Reaktionen

Catalpol unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die primären Hydroxylgruppen in Iridoidglykosiden wie this compound zeigen unterschiedliche Reaktivität, die für die ortsgerichtete Modifikation entscheidend ist . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel für die Oxidation von Aldehydgruppen und Reduktionsmittel für die Reduktion von Ketonen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, wie Aucubin und Geniposidsäure .

Vergleich Mit ähnlichen Verbindungen

Catalpol ähnelt anderen Iridoidglykosiden wie Aucubin und Geniposidsäure. Diese Verbindungen teilen ein gemeinsames Iridoid-Rückgrat, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten . This compound ist aufgrund seiner starken antioxidativen und neuroprotektiven Eigenschaften einzigartig, die im Vergleich zu anderen Iridoidglykosiden ausgeprägter sind . Andere ähnliche Verbindungen sind Secologanin und Loganin, die ebenfalls zur Familie der Iridoidglykoside gehören .

Eigenschaften

CAS-Nummer |

2415-24-9 |

|---|---|

Molekularformel |

C15H22O10 |

Molekulargewicht |

362.33 g/mol |

IUPAC-Name |

2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1 |

InChI-Schlüssel |

LHDWRKICQLTVDL-XLIOHLKBSA-N |

SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomerische SMILES |

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Kanonische SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

2415-24-9 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Catalpinoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catalpol exert its neuroprotective effects?

A: this compound demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, this compound promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]

Q2: What is the role of this compound in mitigating oxidative stress?

A: this compound exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, this compound stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, this compound activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []

Q3: How does this compound impact inflammatory pathways?

A: this compound exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, this compound attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, this compound ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []

Q4: Does this compound interact with microRNAs to exert its effects?

A: Emerging evidence suggests that this compound can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, this compound was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, this compound promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []

Q5: What is the bioavailability of this compound?

A: Following oral administration in rats, this compound exhibits a bioavailability of 66.7%. []

Q6: How is this compound metabolized in the body?

A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of this compound in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []

Q7: What is known about the safety profile of this compound?

A7: While this compound generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.

Q8: What are the potential therapeutic applications of this compound?

A8: Preclinical evidence suggests that this compound holds promise for treating various conditions, including:

- Neurodegenerative Diseases: this compound's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]

- Metabolic Disorders: this compound exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]

- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]

- Cancer: this compound demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.